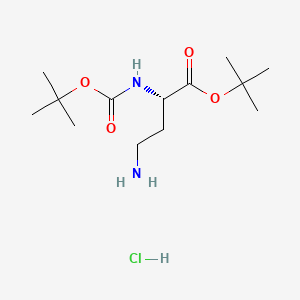
(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a useful research compound. Its molecular formula is C13H27ClN2O4 and its molecular weight is 310.819. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
It is known to be used in the synthesis of peptides and proteins , suggesting that it may interact with amino acids and other components of these macromolecules.
Biochemical Pathways
Given its role in peptide and protein synthesis , it may be involved in processes such as translation, post-translational modifications, and protein folding.
Result of Action
Given its role in peptide and protein synthesis , it may influence the structure and function of these macromolecules.
Action Environment
It is recommended to store the compound under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Activité Biologique
(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, with the CAS number 250611-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H27ClN2O4
- Molecular Weight : 310.82 g/mol
- Purity : ≥ 95%
- Physical Form : Pale yellow solid
The compound acts primarily as an amino acid derivative, which can influence various biological pathways. Its structure allows it to interact with amino acid transporters and enzymes involved in metabolic processes. The tert-butoxycarbonyl (Boc) group is known for its role in protecting amines, which can be crucial during synthesis and in biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:
- In vitro studies demonstrated that the compound exhibits potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM. This indicates a strong potential for selective toxicity towards cancer cells compared to non-cancerous cells like MCF10A, where it showed significantly reduced effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. It demonstrated moderate activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
Pharmacokinetics
Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
| Parameter | Value |
|---|---|
| Cmax (max concentration) | 592 ± 62 mg/mL |
| t1/2 (half-life) | 27.4 hours |
| Bioavailability | Moderate |
These parameters suggest that the compound may have favorable pharmacokinetic properties for further development as a therapeutic agent .
Case Studies
- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control groups. This study underscores the compound's potential as a therapeutic agent in metastatic breast cancer .
- Tuberculosis Treatment : A study evaluated the efficacy of this compound against drug-resistant Mycobacterium tuberculosis strains. Results indicated that it could serve as a lead compound for developing new treatments against resistant forms of tuberculosis due to its low MIC values and acceptable toxicity profiles .
Propriétés
IUPAC Name |
tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFRQYRFCQGLRI-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














